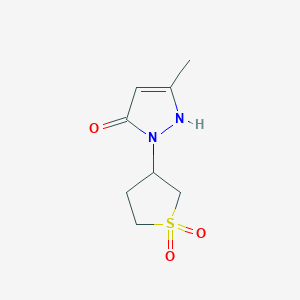![molecular formula C12H8N6O B14938915 15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14938915.png)
15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-methyl-8,11,12,14,16,17-hexazatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one involves multiple steps, typically starting with the preparation of intermediate compounds that can be cyclized to form the tetracyclic structure. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the tetracyclic core through intramolecular cyclization of linear precursors.
Condensation Reactions: These reactions are used to introduce the nitrogen atoms into the structure, often involving the use of amines and aldehydes or ketones.
Oxidation and Reduction Reactions: These reactions are employed to adjust the oxidation state of the compound and introduce or remove functional groups as needed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and condensation reactions, as well as the development of catalysts to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove double bonds or reduce nitrogen-containing groups.
Substitution: Substitution reactions can introduce new substituents into the structure, potentially altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
15-methyl-8,11,12,14,16,17-hexazatetracyclo[87002,7
Chemistry: As a model compound for studying cyclization and condensation reactions, as well as for developing new synthetic methodologies.
Biology: As a potential ligand for studying protein-ligand interactions, particularly with enzymes that recognize nitrogen-containing heterocycles.
Medicine: As a potential lead compound for developing new pharmaceuticals, particularly those targeting diseases involving nitrogen metabolism or signaling pathways.
Mécanisme D'action
The mechanism of action of 15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one involves its interaction with molecular targets such as enzymes or receptors. The multiple nitrogen atoms and conjugated double bonds allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetracyclic nitrogen-containing heterocycles, such as:
- 8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene benzamide .
- Pyrido[1,2-a]benzimidazoles .
- Isoquinolino[3,4-b]quinoxalines .
Uniqueness
What sets 15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one apart is its specific arrangement of nitrogen atoms and conjugated double bonds, which confer unique chemical properties and reactivity. This makes it a valuable compound for studying the effects of these structural features on chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C12H8N6O |
|---|---|
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one |
InChI |
InChI=1S/C12H8N6O/c1-6-13-12-16-15-9-10(18(12)17-6)7-4-2-3-5-8(7)14-11(9)19/h2-5H,1H3,(H,14,19) |
Clé InChI |
NXEXFAALANCVCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C3=C(C(=O)NC4=CC=CC=C43)N=NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14938843.png)
![4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B14938852.png)
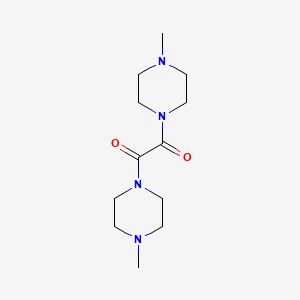
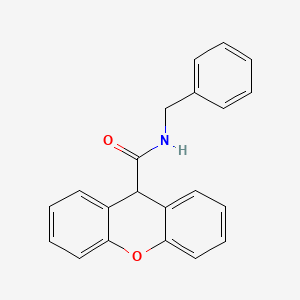
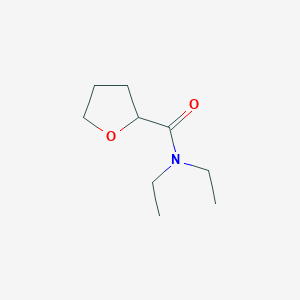
![4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938878.png)
![7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B14938882.png)
![ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate](/img/structure/B14938891.png)
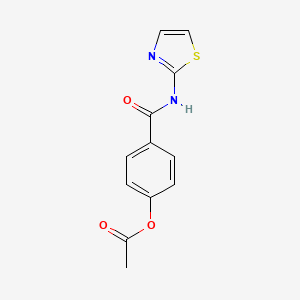

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14938901.png)
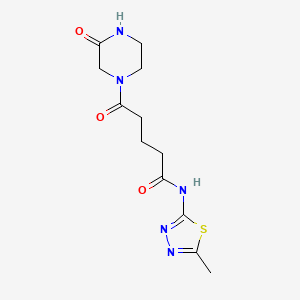
![4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14938910.png)
